

dealing with VO-Ohpic trihydrate insolubility in aqueous solutions

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Compound of Interest		
Compound Name:	VO-Ohpic trihydrate	
Cat. No.:	B10783585	Get Quote

Technical Support Center: VO-Ohpic Trihydrate

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the poor aqueous solubility of **VO-Ohpic trihydrate**.

Frequently Asked Questions (FAQs)

Q1: Is **VO-Ohpic trihydrate** soluble in water?

A1: No, **VO-Ohpic trihydrate** is considered insoluble in water, with a solubility of less than 0.1 mg/mL.[1][2]

Q2: What is the recommended solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of **VO-Ohpic trihydrate**.[1][3] It is advisable to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][3]

Q3: What should I do if I observe precipitation when preparing my solution?

A3: If precipitation occurs, gentle warming of the solution to 37°C for 10 minutes and/or sonication can aid in dissolution.[4][5] Ensure all components are fully dissolved before proceeding with your experiment.

Q4: How should I store the stock solution?







A4: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1]

Q5: Can I prepare a working solution for in vivo experiments directly in an aqueous buffer?

A5: It is not recommended to dissolve **VO-Ohpic trihydrate** directly in aqueous buffers due to its poor solubility. For in vivo experiments, a clear stock solution should first be prepared in DMSO, which is then further diluted with co-solvents.[1]

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Precipitate forms in the stock solution upon storage.	The concentration may be too high, or the storage temperature may be inappropriate.	Try preparing a slightly more dilute stock solution. Ensure the solution is stored at -80°C for long-term stability. Before use, allow the vial to warm to room temperature and vortex briefly.
The compound precipitates out of the final working solution during the experiment.	The aqueous content in the final dilution is too high, exceeding the solubility limit.	Re-evaluate the final concentration and the percentage of organic cosolvents. It may be necessary to use a formulation with a higher percentage of solubilizing agents like PEG300 or SBE-β-CD.
Inconsistent experimental results.	Incomplete dissolution of the compound leading to inaccurate dosing.	Always ensure the stock solution is clear before making further dilutions. Visually inspect for any particulate matter. Sonication of the final working solution before use can help ensure homogeneity.
Cell toxicity observed in in vitro assays.	The concentration of DMSO in the final culture medium is too high.	The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid cytotoxicity. Calculate the dilution factor carefully to minimize the final DMSO concentration.

Solubility Data

The following table summarizes the solubility of **VO-Ohpic trihydrate** in various solvents.



Solvent	Solubility	Notes
Water	< 0.1 mg/mL	Insoluble[1][2]
DMSO	≥ 50 mg/mL (120.42 mM)	Use freshly opened DMSO[1]
DMSO	>10 mM	-
DMSO	72 mg/mL (173.41 mM)	Use fresh DMSO[3]
DMSO	83 mg/mL (199.9 mM)	Use fresh DMSO[3]
Ethanol	≥ 45.8 mg/mL	With sonication[4]
PBS (pH 7.2)	1 mg/mL	-[6]

Experimental Protocols

Protocol 1: Preparation of Stock Solution for In Vitro Experiments

- Weigh the desired amount of **VO-Ohpic trihydrate** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.[4][5]
- Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Preparation of Working Solution for In Vivo Administration (with PEG300 and Tween-80)

This protocol yields a clear solution with a solubility of \geq 2.5 mg/mL (6.02 mM).[1]

Prepare a stock solution of VO-Ohpic trihydrate in DMSO (e.g., 25 mg/mL).



- In a sterile tube, add the required volume of the DMSO stock solution.
- Add 40% (v/v) of PEG300 to the DMSO solution and mix thoroughly.
- Add 5% (v/v) of Tween-80 and mix until the solution is homogeneous.
- Add 45% (v/v) of saline to reach the final volume and mix well.
- It is recommended to prepare this working solution fresh on the day of use.[1]

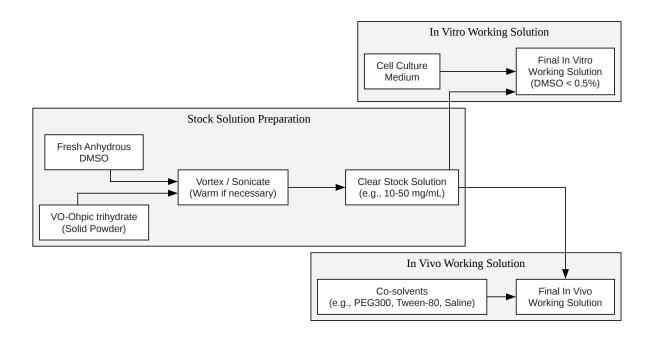
Protocol 3: Preparation of Working Solution for In Vivo Administration (with SBE-β-CD)

This protocol also yields a clear solution with a solubility of \geq 2.5 mg/mL (6.02 mM).[1]

- Prepare a stock solution of VO-Ohpic trihydrate in DMSO.
- Prepare a 20% (w/v) solution of SBE-β-CD in saline.
- In a sterile tube, add 10% (v/v) of the DMSO stock solution.
- Add 90% (v/v) of the 20% SBE-β-CD in saline solution.
- Mix thoroughly until a clear solution is obtained.
- This working solution should be prepared fresh for each experiment.[1]

Visualizations



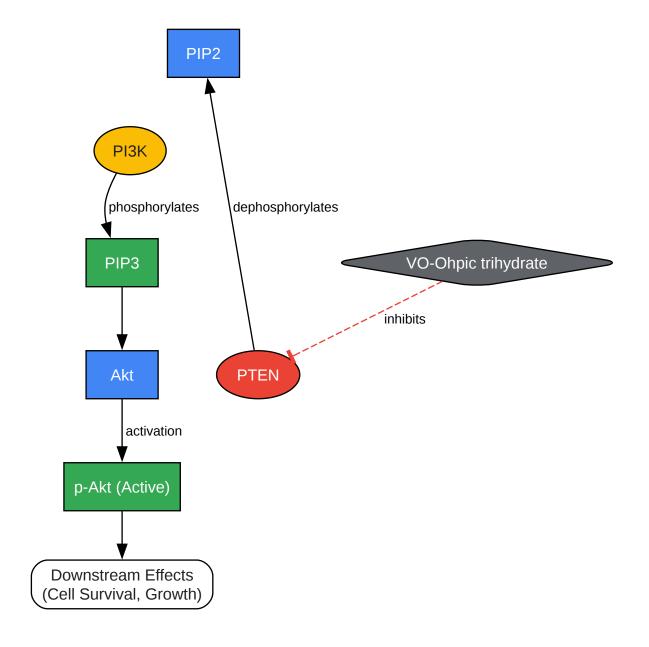


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Caption: Workflow for preparing **VO-Ohpic trihydrate** solutions.

VO-Ohpic trihydrate is a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN), a tumor suppressor that plays a critical role in regulating the PI3K/Akt/mTOR signaling pathway.[3][7][8] Inhibition of PTEN by **VO-Ohpic trihydrate** leads to the activation of Akt, which in turn promotes cell survival and growth.





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Caption: Simplified PTEN/Akt signaling pathway inhibition.

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